Introduction: The Strategic Importance of a Privileged Scaffold
Introduction: The Strategic Importance of a Privileged Scaffold
An In-depth Technical Guide to 4-(4-Fluorobenzoyl)piperidine: A Cornerstone in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." 4-(4-Fluorobenzoyl)piperidine is a quintessential example of such a scaffold. Its prevalence is not coincidental but rather a testament to a unique convergence of physicochemical properties and versatile reactivity that medicinal chemists have strategically exploited for decades. This guide offers a comprehensive technical overview of 4-(4-Fluorobenzoyl)piperidine, delving into its synthesis, chemical properties, analytical characterization, and pivotal role as a building block in the development of novel therapeutics. The intended audience—researchers, scientists, and drug development professionals—will find field-proven insights and detailed protocols to effectively leverage this critical chemical entity.
The core value of 4-(4-Fluorobenzoyl)piperidine lies in the synergistic interplay of its two key components: the piperidine ring and the 4-fluorobenzoyl moiety. The piperidine ring, a saturated heterocycle, provides a robust, three-dimensional scaffold that can improve aqueous solubility and introduce a basic nitrogen atom, a common feature in many centrally active drugs for interacting with biological targets.[1] Concurrently, the 4-fluorobenzoyl group offers several strategic advantages. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pharmacokinetic profile of a drug candidate.[2] The ketone linkage provides a strong hydrogen bond acceptor, crucial for anchoring ligands within receptor binding pockets.[3] This combination has proven particularly effective in the design of ligands for serotonin (5-HT) and dopamine receptors, making the 4-(p-fluorobenzoyl)piperidine fragment a crucial component in the development of antipsychotic and neurological drugs.[4][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research and synthesis. 4-(4-Fluorobenzoyl)piperidine is typically a white to off-white crystalline powder, and its hydrochloride salt is often used to improve solubility and handling.[6][7]
| Property | Value | Source(s) |
| Chemical Name | (4-Fluorophenyl)(piperidin-4-yl)methanone | [8] |
| CAS Number | 56346-57-7 (Free Base) | [6][8] |
| CAS Number | 25519-78-2 (Hydrochloride Salt) | [3][9] |
| Molecular Formula | C₁₂H₁₄FNO | [8] |
| Molecular Weight | 207.24 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 102-105°C (Free Base) | [6] |
| Melting Point | 222-224°C (Hydrochloride Salt) | [10][11] |
| Solubility | Soluble in DMSO, methanol, chloroform; insoluble in water | [6] |
Spectroscopic Characterization: A Validating System
Spectroscopic analysis provides the definitive structural confirmation and purity assessment for 4-(4-Fluorobenzoyl)piperidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. Key expected signals include multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the fluorophenyl ring, a multiplet for the proton at the C4 position of the piperidine ring, and a series of multiplets for the remaining piperidine ring protons. The N-H proton of the piperidine ring will also be present, though its chemical shift can be broad and solvent-dependent.[2][12]
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift. The carbon atoms of the fluorophenyl ring will appear in the aromatic region, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (J C-F). The carbons of the piperidine ring will appear in the aliphatic region.[2] The presence of rotamers due to the restricted rotation around the amide bond in N-acylated piperidine derivatives can sometimes lead to the appearance of multiple signals for a single carbon, a phenomenon that can be studied using dynamic NMR techniques.[13][14]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. For 4-(4-Fluorobenzoyl)piperidine, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (207.24 g/mol ).[8][15]
Synthesis and Chemical Reactivity
The synthesis of 4-(4-Fluorobenzoyl)piperidine is well-established, typically proceeding through a pathway that ensures high purity and yield, making it readily accessible for research and development.
A Validated Synthetic Workflow
A common and reliable method involves a two-step process starting with a protected piperidine derivative, followed by deprotection. This approach prevents side reactions at the piperidine nitrogen.
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Step 1: Friedel-Crafts Acylation. The synthesis begins with the reaction of 1-acetylisonipecotoyl chloride (an N-protected piperidine derivative) with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction attaches the piperidine carbonyl group to the fluorobenzene ring, yielding 1-acetyl-4-(4-fluorobenzoyl)piperidine.[16]
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Step 2: Acidic Hydrolysis (Deprotection). The resulting N-acetyl protected intermediate is then subjected to hydrolysis under acidic conditions, typically by refluxing with hydrochloric acid (HCl). This step removes the acetyl protecting group from the piperidine nitrogen, yielding the final product, 4-(4-Fluorobenzoyl)piperidine, which is isolated as its hydrochloride salt.[10][17]
Chemical Reactivity and Derivatization
The true power of 4-(4-Fluorobenzoyl)piperidine lies in its capacity for controlled chemical modification, allowing for the systematic exploration of chemical space in drug design.
-
N-Functionalization: The secondary amine of the piperidine ring is a prime site for modification. It readily undergoes N-alkylation or N-arylation with various electrophiles (e.g., alkyl halides, benzyl chlorides) to introduce diverse substituents.[3][18] This is a critical step in building more complex molecules, such as the synthesis of the antihypertensive drug Ketanserin.[3]
-
Carbonyl Group Reactions: The ketone can be reduced using agents like sodium borohydride to form the corresponding secondary alcohol.[3] This transformation alters the molecule's polarity and hydrogen bonding capability, which can significantly impact biological activity.
-
Aromatic Substitution: While the fluorine atom is generally stable, under specific conditions, it can be displaced via nucleophilic aromatic substitution, allowing for the introduction of other functional groups.[3]
Pivotal Applications in Drug Discovery
4-(4-Fluorobenzoyl)piperidine is not merely an intermediate; it is a foundational element in structure-activity relationship (SAR) studies and a key pharmacophore for numerous biologically active compounds.[9]
A Privileged Scaffold for CNS Targets
The structure is particularly well-suited for targeting central nervous system (CNS) receptors. The 4-(p-fluorobenzoyl)piperidine moiety is considered a constrained analogue of the butyrophenone pharmacophore, a key feature of many antipsychotic drugs.[4] This structural motif is crucial for the proper orientation and anchoring of ligands within the binding sites of serotonin 5-HT₂A and dopamine D₂ receptors.[4][5] Derivatives have shown high affinity for these receptors, making them valuable leads for developing treatments for psychiatric and neurodegenerative disorders.[3][5] For instance, its derivatives have been investigated for their potential in migraine therapy due to their affinity for 5-HT₁F receptors.[3]
Analytical Protocols for Quality Assurance
Ensuring the purity of starting materials is a non-negotiable aspect of drug development. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of 4-(4-Fluorobenzoyl)piperidine.
Experimental Protocol: Purity Determination by RP-HPLC
This protocol describes a self-validating system for the routine purity analysis of 4-(4-Fluorobenzoyl)piperidine using Reversed-Phase HPLC (RP-HPLC) with UV detection.
Objective: To determine the purity and identify any process-related impurities in a sample of 4-(4-Fluorobenzoyl)piperidine.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 0-2 min: 10% B; 2-18 min: 10% to 90% B; 18-22 min: 90% B; 22.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-(4-Fluorobenzoyl)piperidine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter if necessary.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared sample.
-
Integrate the resulting chromatogram to determine the area percentage of the main peak relative to any impurity peaks. Purity is typically reported as ≥98.5%.[6]
Causality and Validation: The C18 column provides excellent retention and separation for moderately polar compounds. The acidic mobile phase ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks. The gradient elution allows for the effective separation of the main compound from both more polar and less polar impurities within a reasonable run time.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-(4-Fluorobenzoyl)piperidine and its hydrochloride salt is essential for ensuring researcher safety.
-
Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[8][19]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[19][20]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[19][20]
-
First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[19][21]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For the hydrochloride salt, storage under an inert atmosphere at room temperature is recommended.[11]
Conclusion
4-(4-Fluorobenzoyl)piperidine stands as a testament to the power of privileged structures in medicinal chemistry. Its robust and versatile scaffold, combined with favorable physicochemical properties imparted by the fluorobenzoyl group, has solidified its role as a critical building block in the synthesis of a wide array of pharmacologically active molecules, particularly those targeting the central nervous system.[9][22] The well-defined synthetic routes and analytical methods further enhance its utility for researchers and drug development professionals. A comprehensive understanding of its chemistry, reactivity, and handling is paramount for unlocking its full potential in the ongoing quest for novel and more effective therapeutics.
References
-
PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Comprehensive Technical Profile of 4-(4-Fluorobenzoyl)piperidine (CAS 56346-57-7). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724440, 4-(4-Fluorobenzoyl)piperidine. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 4-(4-Fluorobenzoyl)piperidine hydrochloridde. Retrieved from [Link]
-
Iovine, V., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(21), 6619. Retrieved from [Link]
-
Iovine, V., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(21), 6619. Retrieved from [Link]
-
Khan, I., et al. (2022). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 12(1), 16405. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]
-
Wessig, P., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3324. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine - NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Retrieved from [Link]
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-(4-Fluorobenzoyl)piperidine Hydrochloride: Chemical Properties, Uses, Safety Data | Reliable China Supplier [pipzine-chem.com]
- 8. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. prepchem.com [prepchem.com]
- 11. 25519-78-2 CAS MSDS (4-(4-Fluorobenzoyl)piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Piperidine [webbook.nist.gov]
- 16. prepchem.com [prepchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. prepchem.com [prepchem.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.pt [fishersci.pt]
- 21. echemi.com [echemi.com]
- 22. 4-(4-Fluorobenzoyl)piperidine hydrochloride_TargetMol [targetmol.com]
